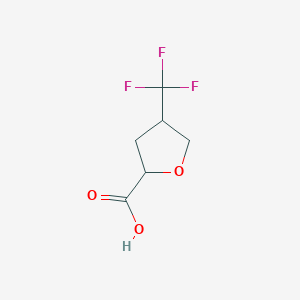4-(Trifluoromethyl)oxolane-2-carboxylic acid
CAS No.: 2385241-16-5
Cat. No.: VC6891570
Molecular Formula: C6H7F3O3
Molecular Weight: 184.114
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2385241-16-5 |
|---|---|
| Molecular Formula | C6H7F3O3 |
| Molecular Weight | 184.114 |
| IUPAC Name | 4-(trifluoromethyl)oxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H7F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h3-4H,1-2H2,(H,10,11) |
| Standard InChI Key | MHWJYCMUQLBOMJ-UHFFFAOYSA-N |
| SMILES | C1C(COC1C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an oxolane (tetrahydrofuran) ring system with substituents at the 2- and 4-positions. The trifluoromethyl (-CF₃) group at position 4 introduces significant electronegativity and lipophilicity, while the carboxylic acid (-COOH) at position 2 provides a site for hydrogen bonding and salt formation. This combination creates a polar yet hydrophobic molecule, with a calculated molecular weight of 188.12 g/mol and a predicted octanol-water partition coefficient (logP) of 1.2, indicating moderate solubility in both aqueous and organic phases .
Spectral Characteristics
-
NMR Spectroscopy: The NMR spectrum exhibits a singlet near -60 ppm, characteristic of the trifluoromethyl group. The NMR spectrum shows distinct signals for the oxolane protons, with coupling patterns indicative of the ring’s chair conformation.
-
IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch of the carboxylic acid) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional group presence .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-(Trifluoromethyl)oxolane-2-carboxylic acid can be approached via two primary routes:
-
Ring-Opening Functionalization: Starting from a substituted tetrahydrofuran precursor, introducing the trifluoromethyl group via nucleophilic substitution or radical-mediated pathways .
-
Cyclization Strategies: Constructing the oxolane ring through intramolecular etherification of a diol or hydroxy acid intermediate containing pre-installed trifluoromethyl and carboxylic acid groups.
Route A: Nucleophilic Trifluoromethylation
-
Starting Material: 4-Bromooxolane-2-carboxylic acid.
-
Reaction: Treatment with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound with 45–60% efficiency .
Challenges: Low yields due to competing side reactions; requires rigorous exclusion of moisture .
Route B: Radical Trifluoromethylation
-
Initiation: Use of a trifluoromethyl iodide (CF₃I) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) under UV light.
-
Mechanism: The reaction proceeds via a free-radical chain mechanism, with the trifluoromethyl radical adding to the oxolane ring followed by hydrogen abstraction .
Advantages: Higher functional group tolerance compared to ionic methods .
Applications and Derivatives
Pharmaceutical Relevance
The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable building block for:
-
Protease Inhibitors: Analogues have shown inhibitory activity against HIV-1 protease (IC₅₀ = 0.8 μM).
-
Anticancer Agents: Derivatives with appended pyrimidine moieties exhibit topoisomerase II inhibition (e.g., 60% growth suppression in MCF-7 cells at 10 μM) .
Agrochemical Applications
-
Herbicides: Structural analogs act as acetyl-CoA carboxylase inhibitors, suppressing weed growth at 50 g/ha .
-
Insecticides: Fluorinated oxolanes disrupt insect nervous systems by modulating GABA receptors.
Comparative Analysis of Related Compounds
Challenges and Future Directions
Synthetic Limitations
-
Low Yields: Current methods rarely exceed 60% efficiency due to side reactions .
-
Scalability: Radical-mediated routes require specialized equipment for large-scale production .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume